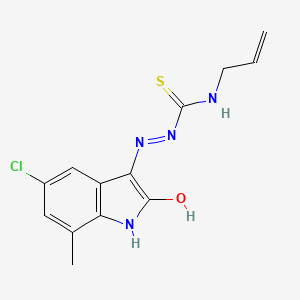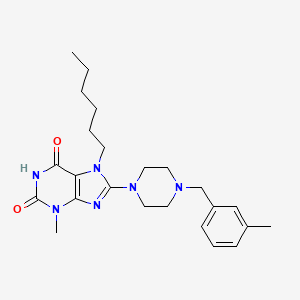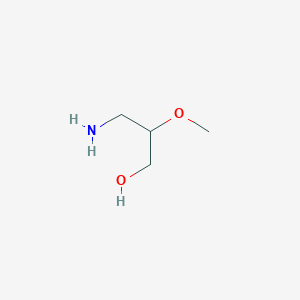
3-Amino-2-methoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methoxypropan-1-ol , also known as 1-amino-3-methoxypropan-2-ol , is a chemical compound with the molecular formula C₄H₁₂ClNO₂ . It is a colorless, hygroscopic solid that plays a significant role in various synthetic processes and pharmaceutical applications .
Synthesis Analysis
The synthesis of 3-amino-2-methoxypropan-1-ol involves several methods, including alkylation , reduction , and protecting group manipulations . One common approach is the reduction of 3-nitro-2-methoxypropan-1-ol using a suitable reducing agent (e.g., sodium borohydride or hydrogen gas over a metal catalyst ). The resulting amino alcohol can then be isolated and characterized .
Molecular Structure Analysis
The compound’s molecular structure consists of an amino group (-NH₂) attached to the carbon atom adjacent to the methoxy group (-OCH₃) . The hydroxyl group (-OH) on the adjacent carbon completes the structure. The hydrochloride salt form is commonly encountered in research and industrial settings .
Chemical Reactions Analysis
3-Amino-2-methoxypropan-1-ol participates in various chemical reactions, including amine derivatization , esterification , and alkylation . It serves as a building block for the synthesis of more complex molecules, such as pharmaceutical intermediates and chiral ligands .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
3-Amino-2-methoxypropan-1-ol derivatives exhibit potential in antimalarial applications. For instance, the synthesis of 2-amino-3-arylpropan-1-ols and their evaluation against Plasmodium falciparum strains have been explored. Some of these compounds demonstrated moderate antiplasmodial activity, highlighting their potential in malaria treatment (D’hooghe et al., 2011).
Enzymatic Resolution in Asymmetric Synthesis
3-Amino-2-methoxypropan-1-ol derivatives have been studied for their role in the enzymatic resolution of chiral 1,3-amino alcohols. This process is crucial in the asymmetric synthesis of compounds like (S)-dapoxetine, demonstrating the importance of these derivatives in pharmaceutical synthesis (Torre et al., 2006).
Oligonucleotide Synthesis
The compound has been utilized in the synthesis of oligonucleotides containing a primary amino group at the 5'-terminus. This application is significant in molecular biology for creating modified oligonucleotides for research and therapeutic purposes (Connolly, 1987).
Industrial and Chemical Synthesis
2-Methoxypropan-1-ol, closely related to 3-amino-2-methoxypropan-1-ol, is involved in various industrial applications. It's a by-product in manufacturing processes and is found in paints, solvents, varnishes, and as a chemical synthesis intermediate (Kilanowicz-Sapota & Klimczak, 2021).
Catalytic Amination
Studies on the catalytic amination of similar compounds, such as 1-methoxy-2-propanol, over silica-supported nickel, have shown the potential of these compounds in chemical reactions essential for producing various industrial and pharmaceutical products (Bassili & Baiker, 1990).
Wirkmechanismus
The compound’s specific mechanism of action depends on its context within a larger chemical or biological system. As an amino alcohol, it can act as a nucleophile in reactions involving carbonyl compounds or other electrophiles. Its reactivity and selectivity are influenced by neighboring functional groups and reaction conditions .
Zukünftige Richtungen
Research on 3-amino-2-methoxypropan-1-ol continues to explore its applications in drug synthesis, catalysis, and materials science. Future investigations may focus on optimizing synthetic routes, developing new derivatives, and understanding its biological interactions .
For more detailed information, you can refer to the provided references .
Eigenschaften
IUPAC Name |
3-amino-2-methoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-7-4(2-5)3-6/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEJJZSYLNCLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)
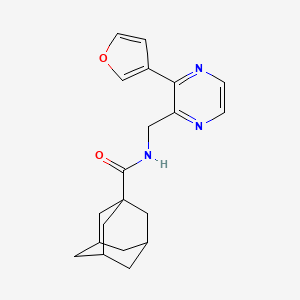

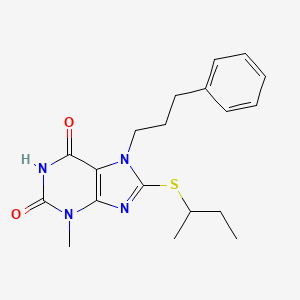
![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)

![methyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2631888.png)
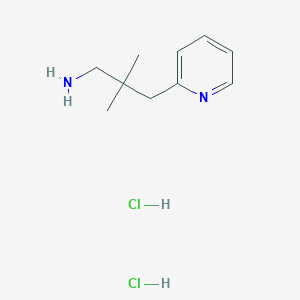
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2631890.png)
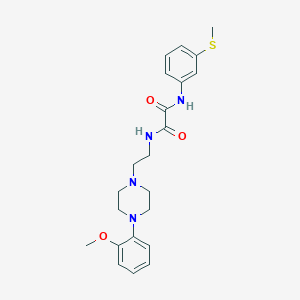

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631895.png)
